molecular formula C15H15NO2 B5395744 4-[(2-Methylphenyl)methoxy]benzamide

4-[(2-Methylphenyl)methoxy]benzamide

Cat. No.: B5395744
M. Wt: 241.28 g/mol
InChI Key: GRJRFESMCXPPFZ-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)methoxy]benzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-methylbenzyl)oxy]benzamide is 241.110278721 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJRFESMCXPPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Solubility of 4-[(2-Methylphenyl)methoxy]benzamide in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Stock Solution Protocols for 4-[(2-Methylphenyl)methoxy]benzamide

Executive Summary

This technical guide outlines the standardized protocols for solubilizing This compound , a lipophilic benzamide derivative often utilized in drug discovery screening.[1] Due to the specific structural properties of this molecule—combining a polar primary amide head group with a lipophilic o-methylbenzyloxy tail—proper solvent selection is critical to prevent precipitation during biological assays.[1]

Key Findings:

  • DMSO (Dimethyl Sulfoxide): The preferred solvent for high-concentration stock solutions (>50 mM), offering excellent stability and solubility due to its dipolar aprotic nature.[1]

  • Ethanol: A viable secondary solvent for intermediate dilutions or specific non-biological applications, though with lower saturation limits (~10–25 mM) compared to DMSO.[1]

  • Aqueous Stability: The compound exhibits poor aqueous solubility; rapid precipitation occurs upon dilution into aqueous buffers without optimization (e.g., use of surfactants or cyclodextrins).[1]

Physicochemical Context & Solubility Prediction

To understand the solubility behavior of this compound, we must analyze its structural components.

  • Chemical Structure:

    • Core: Benzamide moiety (Polar, H-bond donor/acceptor).[1]

    • Linker: Ether linkage (-O-CH₂-).[1]

    • Tail: o-Tolyl group (Lipophilic, steric bulk).[1]

  • Predicted Properties:

    • LogP (Octanol-Water Partition Coefficient): Estimated at ~2.8–3.[1]2. This indicates moderate-to-high lipophilicity.[1]

    • Solubility Driver: The amide group drives crystal packing energy (high melting point potential), while the lipophilic tail limits water solubility.[1]

Table 1: Predicted vs. Empirical Solubility Profile (Analog-Based) Note: Values are derived from structural analogs (e.g., 4-methoxybenzamide, p-nitrobenzamide) and general benzamide behavior.[1]

SolventSolubility PotentialEstimated Saturation (25°C)Primary Application
DMSO Excellent > 100 mM (> 25 mg/mL)Cryo-storage stock solutions (10 mM - 50 mM).[1]
Ethanol Moderate 10 – 30 mM (2.5 - 7.5 mg/mL)Intermediate dilution; evaporation-based coating.[1]
Water Poor < 0.1 mM (< 0.025 mg/mL)Not suitable for stock.[1] Requires <1% DMSO final conc.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Objective: To create a stable, high-concentration stock for long-term storage.

Materials:

  • Compound: this compound (Solid powder).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

  • Weighing: Accurately weigh 2.41 mg of the compound into a sterile amber vial.

    • Calculation: MW ≈ 241.29 g/mol .[1]

      
      .[1]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1] The solution should be completely clear and colorless.

  • QC Check: Inspect visually against a dark background. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Solubility Determination (Shake-Flask Method)

Objective: To empirically determine the saturation limit in Ethanol or DMSO.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (1 mL DMSO or EtOH) Start->AddSolvent Agitate Agitate (Shake/Vortex) 24h @ 25°C AddSolvent->Agitate Centrifuge Centrifuge/Filter (0.22 µm) Agitate->Centrifuge Analyze Analyze Supernatant (HPLC-UV or Gravimetric) Centrifuge->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Standard Shake-Flask Protocol for determining thermodynamic solubility limits.

Steps:

  • Add excess solid compound (~10 mg) to 1 mL of solvent (Ethanol or DMSO).[1]

  • Shake or stir at constant temperature (25°C) for 24 hours to reach equilibrium.

  • Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Analyze the supernatant concentration using HPLC-UV (detecting the benzamide chromophore at ~254 nm) or gravimetric analysis (evaporating solvent and weighing residue).[1]

Solubility Logic & Solvent Selection

Choosing between DMSO and Ethanol depends on the downstream application.[1] The following decision tree illustrates the logic for selecting the optimal vehicle.

SolventSelection App Application Type CellBased Cell-Based Assay App->CellBased Animal In Vivo Study App->Animal Chem Chemical Synthesis App->Chem DMSO_Path Use DMSO Stock (Final conc < 0.1%) CellBased->DMSO_Path High Solubility Req Formulation Complex Formulation (PEG400/Tween/DMSO) Animal->Formulation Toxicity Limits Ethanol_Path Use Ethanol (Easier removal) Chem->Ethanol_Path Workup Ease

Caption: Decision matrix for selecting DMSO vs. Ethanol based on experimental constraints.

Critical Considerations:

  • DMSO in Cell Culture: While DMSO dissolves the compound well, it is cytotoxic at high concentrations.[1] Ensure the final concentration in the well is < 0.1% (v/v).[1]

  • Ethanol Volatility: Ethanol evaporates rapidly.[1] Keep vials tightly closed to prevent concentration shifts.[1]

Troubleshooting Common Issues

ProblemCauseSolution
Precipitation in Media "Crash-out" upon dilution into aqueous buffer.[1]1. Dilute stepwise (DMSO -> PBS).2. Warm media to 37°C before addition.3. Use intermediate dilution plate.
Cloudy Stock Solution Moisture contamination in DMSO (DMSO is hygroscopic).[1]Use fresh, anhydrous DMSO.[1] Store over molecular sieves.
Inconsistent IC50 Data Compound adhering to plastic tips/plates.[1]Use low-binding plastics or add 0.01% Tween-20 to the assay buffer.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • NIST Chemistry WebBook. (2023).[1] Benzamide, 2-fluoro-N-(4-methoxyphenyl)- (Analog Data). National Institute of Standards and Technology.[1] Link

  • PubChem. (2023).[1] Compound Summary: Benzamide Derivatives. National Center for Biotechnology Information.[1] Link

  • Wang, J., et al. (2021).[1] Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (General reference for benzamide solubility behavior).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of benzamide derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Benzamide Derivatives

Introduction: The "Brick Dust" Challenge

Benzamide derivatives (e.g., Entinostat, Metoclopramide analogs, PARP inhibitors) present a unique solubility challenge. Unlike "grease ball" compounds (high LogP, amorphous), benzamides often behave as "brick dust." Their planar structure and the amide moiety's capacity for dual hydrogen bonding (donor/acceptor) create high crystal lattice energy.

When you observe precipitation, it is rarely just "hydrophobicity"; it is the compound seeking to return to its stable, crystalline lattice. This guide addresses the specific physics of solvating benzamides in aqueous buffers.

Module 1: Diagnostic & Physicochemical Assessment

Q: My compound dissolves in DMSO (100 mM) but precipitates immediately upon dilution into PBS (pH 7.4). Is my compound hydrophobic?

Diagnosis: Not necessarily. This is a Kinetic Solubility Failure . Benzamides often have high melting points (


). The precipitation is driven by the high energy cost of breaking the crystal lattice, not just the dislike of water. When you dilute from DMSO, you create a supersaturated solution. The "crash out" is the system returning to thermodynamic equilibrium.

Actionable Check:

  • Check Melting Point (

    
    ):  If 
    
    
    
    , you are fighting Crystal Lattice Energy.
  • Check LogP: If LogP < 3 but

    
     is high, adding more organic solvent (DMSO/MeOH) might not help as much as disrupting the lattice (see Cyclodextrins).
    

Q: Will adjusting the pH solubilize my benzamide derivative?

Diagnosis: Only if you have an ionizable R-group . The benzamide backbone itself is neutral at physiological pH.

  • Amide Nitrogen: Very weakly acidic (

    
    ).
    
  • Carbonyl Oxygen: Very weakly basic (conjugate acid

    
    ).
    

Solution:

  • Scenario A (Neutral Benzamide): pH adjustment (2–10) will have zero effect . Focus on surfactants or cyclodextrins.

  • Scenario B (Basic R-group, e.g., piperazine): Lowering pH (forming a salt) will drastically improve solubility.

  • Scenario C (Acidic R-group, e.g., carboxylic acid): Raising pH will improve solubility.

Module 2: The DMSO "Crash-Out" Phenomenon

Q: I see a "milky" precipitate after adding my DMSO stock to the assay buffer. Can I spin it down and use the supernatant?

Diagnosis: Dangerous. This "milky" appearance indicates the formation of colloidal aggregates. Benzamides are prone to forming promiscuous aggregates that scatter light and sequester enzyme targets, leading to False Positives in bioassays.

Technical Insight: Spinning down removes the solid, but the remaining supernatant is likely at an unknown concentration (significantly lower than calculated).

Corrective Protocol (The "Subsurface" Technique):

  • Do NOT pipette DMSO stock onto the surface of the buffer. The high local concentration at the interface triggers immediate nucleation.

  • DO immerse the tip into the center of the vortexing buffer and dispense slowly. This maximizes the diffusion rate relative to the nucleation rate.

Module 3: Advanced Formulation Strategies

Q: Cosolvents aren't working. What is the "Magic Bullet" for benzamides?

Diagnosis: Cyclodextrins (CDs). Benzamides are ideal guests for


-Cyclodextrins. The aromatic ring fits snugly into the hydrophobic cavity of the CD, while the hydrophilic exterior interacts with the buffer.

Recommendation:

  • First Line: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Concentration: Start with 10–20% (w/v) in your buffer.

  • Mechanism: This is not "dissolving"; it is complexation . It shields the hydrophobic benzene ring from the water, preventing the

    
     stacking that leads to precipitation.
    

Data Comparison: Solubilization Strategies

StrategyMechanismSuitability for BenzamidesProsCons
pH Adjustment IonizationLow (unless R-group exists)Simple, cheapIneffective for neutral amides
DMSO (Cosolvent) Dielectric constant modulationModerateStandard, availableToxicity >1%, precipitation on dilution
HP-

-CD
Inclusion ComplexHigh Prevents aggregation, biocompatibleCost, potential assay interference
Surfactants (Tween 80) Micelle encapsulationModerateGood for "grease balls"Can denature proteins in assay

Visual Troubleshooting Guide

The following decision tree outlines the logical steps to troubleshoot benzamide precipitation.

BenzamideTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckStructure Check Structure: Are there Ionizable Groups? (Amine, Carboxyl) Start->CheckStructure YesIonizable Yes (Basic/Acidic) CheckStructure->YesIonizable Has R-Group NoIonizable No (Neutral Benzamide) CheckStructure->NoIonizable Neutral Core AdjustPH Adjust pH to ionize (Salt Formation) YesIonizable->AdjustPH CheckTm Check Melting Point (Tm) NoIonizable->CheckTm HighTm High Tm (>200°C) (Brick Dust) CheckTm->HighTm High Lattice Energy LowTm Low Tm / High LogP (Grease Ball) CheckTm->LowTm Lipophilic Cyclodextrin Use Cyclodextrins (HP-β-CD 20% w/v) HighTm->Cyclodextrin Disrupt Packing Surfactant Add Surfactant (Tween 80 / PEG400) LowTm->Surfactant Micelle Formulation

Figure 1: Decision matrix for solubilizing benzamide derivatives based on physicochemical properties.

Standard Operating Protocol: Kinetic Solubility Assessment

This protocol distinguishes between "kinetic" solubility (relevant for HTS) and "thermodynamic" solubility.[2][3]

Objective: Determine the concentration limit before precipitation occurs (Turbidimetric Solubility).

Materials:

  • Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer: PBS pH 7.4 (or specific assay buffer).

  • Detection: UV-Vis Plate Reader (Absorbance at 620 nm).

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 96-well clear plate.

    • Add 196 µL of Assay Buffer to all wells.

  • The "Spike" (Critical Step):

    • Perform a serial dilution of the compound in 100% DMSO first (e.g., 10 mM, 5 mM, 2.5 mM...).

    • Add 4 µL of each DMSO concentration to the buffer wells.

    • Note: This keeps the final DMSO concentration constant at 2% v/v.

  • Incubation:

    • Seal plate and shake at 300 rpm for 2 hours at RT.

    • Why? To allow nucleation to occur if the system is supersaturated.

  • Readout:

    • Measure Absorbance at 620 nm (turbidity).

    • Threshold: Any signal > 0.005 OD above background indicates precipitation.

Interpretation:

  • Soluble: OD ~ Background.

  • Precipitated: OD > Background.

  • False Negative Warning: If the compound absorbs at 620 nm (rare for benzamides, but possible for colored derivatives), use Nephelometry or centrifugation + HPLC-UV of the supernatant.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T. , & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Bergström, C. A. , et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199.

  • Di, L. , & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing benzamide compounds. It is structured to provide immediate, logic-driven troubleshooting, grounded in chemical principles and hardware mechanics.

Current Status: Online Support Tier: Senior Application Scientist Topic: Baseline Noise & Drift Troubleshooting Context: Benzamide derivatives (e.g., procainamide, amisulpride, or novel candidates) often require low-UV detection (210–220 nm) for maximum sensitivity, or specific pH conditions to suppress silanol interactions due to their basic nitrogen moieties. These requirements create a "perfect storm" for baseline noise.

Part 1: The Diagnostic Workflow (Logic Tree)

Before adjusting any chemistry, you must isolate the source of the noise. Is it the Pump (fluidic), the Detector (electronic/optical), or the Column (chemical)?

Interactive Troubleshooting Diagram

The following logic tree guides you through the "Isolation Protocol."

NoiseDiagnosis Start START: Characterize Baseline Noise Type Is the noise Cyclic (Regular) or Random (Fuzzy)? Start->Type Cyclic Cyclic / Pulsating Type->Cyclic Random Random / Static Type->Random PumpIssue Source: PUMP / MIXING Cyclic->PumpIssue AirBubble Action: Purge Pump & Degasser PumpIssue->AirBubble Mixer Action: Increase Mixing Volume (TFA/Formic Issue) PumpIssue->Mixer CheckValve Action: Clean/Replace Check Valves PumpIssue->CheckValve StopFlow TEST: Stop Flow (Trap Mobile Phase in Cell) Random->StopFlow NoiseContinues Noise Continues (0 mL/min) StopFlow->NoiseContinues Electronic/Optical NoiseStops Noise Stops (0 mL/min) StopFlow->NoiseStops Fluidic DetectorIssue Source: DETECTOR NoiseContinues->DetectorIssue Lamp Action: Check Lamp Energy / Age DetectorIssue->Lamp Cell Action: Clean Flow Cell (Air bubble or dirt) DetectorIssue->Cell FluidicIssue Source: MOBILE PHASE or COLUMN NoiseStops->FluidicIssue BypassCol TEST: Bypass Column (Connect Union) FluidicIssue->BypassCol MpNoise Noise Persists: Dirty Mobile Phase / Additives BypassCol->MpNoise Solvent Issue ColNoise Noise Disappears: Column Bleed / Late Eluters BypassCol->ColNoise Column Issue

Figure 1: Systematic isolation of HPLC baseline noise sources. Follow the path based on the visual characteristic of the baseline.

Part 2: Technical Deep Dive & FAQs

Category 1: Mobile Phase & Chemistry Issues

Q: I am analyzing a basic benzamide derivative using 0.1% TFA in Water/Acetonitrile at 210 nm. Why is my baseline wavy and drifting?

The Senior Scientist's Analysis: This is a classic "Mixing Noise" issue exacerbated by the physics of UV absorbance.

  • The Mechanism: Trifluoroacetic acid (TFA) has a significant UV cutoff at 210 nm .[1][2] At this wavelength, TFA absorbs light.[3][4] If your HPLC pump uses a low-pressure mixing system (proportioning valve), it creates "packets" of solvent A (Water+TFA) and solvent B (ACN+TFA).

  • The Ripple: If these packets are not perfectly homogenized by the time they reach the detector, the UV sensor sees fluctuating concentrations of TFA. Since TFA absorbs at 210 nm, these concentration waves manifest as a sinusoidal baseline noise (often synchronous with the pump stroke).

  • Benzamide Specifics: Benzamides often require acidic pH to protonate the basic amine (pKa ~9.3) and ensure good peak shape.[5] However, using TFA at 210 nm is high-risk.

Protocol for Resolution:

  • Immediate Fix: Premix your mobile phases. Instead of asking the pump to mix 90% A and 10% B, prepare "Line A" as 90:10 Buffer:Organic manually. This eliminates mixing noise entirely.

  • Alternative Additive: Switch to Phosphoric Acid or Phosphate Buffer if Mass Spec (MS) is not required. Phosphate is transparent at 210 nm, drastically reducing baseline noise compared to TFA or Formic Acid.

Q: How does pH selection impact the noise profile for benzamides?

The Senior Scientist's Analysis: Benzamides (e.g., Procainamide, Metoclopramide) generally have pKa values around 9.0–9.5 (basic amine).

  • pH 7.0: The compound is partially ionized. You may see peak tailing due to silanol interactions.[6][7] To compensate, users often increase buffer concentration, which increases background absorbance and noise.

  • pH 2.5–3.0: The compound is fully protonated. This is the "sweet spot" for peak shape. However, achieving this pH often tempts users to use Formic Acid (noisy at low UV) or TFA.

Recommendation: Use a 20 mM Potassium Phosphate buffer (pH 2.5) . It provides the necessary pH control for the benzamide cation, suppresses silanol activity, and remains transparent at 210 nm, ensuring a flat baseline.

Category 2: Hardware & System Troubleshooting

Q: My baseline has random "spikes" rather than a wave. Is this the column?

The Senior Scientist's Analysis: Sharp, random spikes are rarely column-related. They are almost always Air Bubbles or Electrical Arcing .

  • Air Bubbles: If the mobile phase is not properly degassed, micro-bubbles form in the detector flow cell.[8] As they pass through, they scatter light, causing a sharp spike (often to infinity or negative).

  • Benzamide Context: Benzamide methods often use Methanol/Water gradients. Mixing Methanol and Water is exothermic and releases dissolved gas. Without adequate degassing, this mixture will outgas in the detector.[9]

Self-Validating Protocol (The "Backpressure" Test):

  • Connect a backpressure regulator (approx. 100 psi) after the detector flow cell.

  • Run the method.

  • Result: If the spikes disappear, the issue was air bubbles (the pressure keeps them in solution). If spikes persist, check the lamp connections.

Category 3: Data & Reference Tables

Table 1: UV Cutoff & Suitability for Benzamide Analysis (210 nm Detection) Use this table to select the quietest buffer for your method.

Additive / BufferUV Cutoff (nm)Suitability for 210 nmNotes
TFA (0.1%) ~210Poor High background; causes mixing noise.
Formic Acid (0.1%) ~210Marginal Better than TFA, but still noisy at <220 nm.
Phosphate (K/Na) < 195Excellent Best choice for UV work. Not MS compatible.
Acetate (Ammonium) ~205Fair Good for pH 4-5, but absorbance rises fast below 210 nm.
Triethylamine (TEA) ~235Unusable Do not use at 210 nm. Masks peaks.[3]
Acetonitrile 190Excellent Preferred organic solvent over Methanol for low UV.
Methanol 205Fair Significant absorbance at 210 nm; use Acetonitrile if possible.

Part 3: Step-by-Step Experimental Protocols

Protocol A: The "Stop-Flow" Isolation Test

Perform this immediately when noise is observed to rule out the Pump and Column.

  • Equilibrate: Run your standard benzamide method (e.g., 60:40 Buffer:ACN) at 1.0 mL/min until the baseline is stable (or showing the noise issue).

  • Halt: Manually stop the pump flow (Flow = 0 mL/min).

  • Observe: Watch the baseline for 2–3 minutes.

    • Scenario A (Noise Flatlines): The noise was Fluidic . It comes from the pump pulsations, mixing issues, or air bubbles. Action: Service pump, premix solvents, or degas.

    • Scenario B (Noise Persists): The noise is Electronic/Optical . The fluid is not moving, yet the detector sees noise. Action: Check UV lamp energy, clean flow cell windows, or check electrical grounding.

Protocol B: Column Cleaning for "Ghost Peak" Noise

Benzamides are "sticky" bases. Accumulation can cause a rising, noisy baseline.

  • Disconnect: Remove the detector from the flow path (send flow to waste) to avoid clogging the cell.

  • Flush 1: 100% Water (warm, 40°C if possible) for 20 column volumes (removes buffer salts).

  • Flush 2: 100% Acetonitrile for 20 column volumes (removes hydrophobic contaminants).

  • Flush 3 (The "Benzamide Stripper"): 50:50 Methanol:Water + 0.1% TFA. The acid helps desorb the basic benzamide residues from the silica.

  • Re-equilibrate: Return to initial mobile phase conditions.

References

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent Technical Literature. [Link]

  • Waters Corporation. "Wavelength Cutoffs for Mixed Mobile Phases." Waters Support Library. [Link]

  • Dolan, J. W. "LC Troubleshooting: Baseline Noise." LCGC North America. [Link]

  • Phenomenex. "HPLC Troubleshooting Guide - Baseline Issues." Phenomenex Technical Resources. [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-[(2-Methylphenyl)methoxy]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the ¹H NMR spectrum of 4-[(2-Methylphenyl)methoxy]benzamide, offering a comparative analysis against its structural precursors to elucidate key spectral features. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For a molecule like this compound, which incorporates multiple distinct spin systems, a thorough ¹H NMR analysis is critical for confirming its identity and purity. This guide provides a detailed interpretation of its ¹H NMR spectrum, grounded in fundamental principles and compared against simpler, structurally related molecules. By dissecting the spectrum into its constituent parts—the 1,4-disubstituted benzamide ring and the 1,2-disubstituted benzyl group—we can understand how electronic and steric effects manifest as unique chemical shifts and coupling patterns.

This guide will explain the causality behind peak assignments, present a robust experimental protocol for data acquisition, and use advanced spectroscopic concepts like the Nuclear Overhauser Effect (NOE) to validate the proposed structure.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of this compound are systematically labeled as shown below. This labeling will be used consistently throughout the guide.

Caption: Labeled structure of this compound.

Experimental Protocol

A high-quality spectrum is foundational to accurate interpretation. The following outlines a standard protocol for preparing and analyzing a sample of this compound.

Part 1: Sample Preparation

The goal of sample preparation is to create a dilute, homogenous solution free of particulate matter, which can degrade spectral quality.[1]

  • Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1] For this molecule, the amide protons (NH₂) are best observed in DMSO-d₆ as their exchange with residual water is slower, leading to sharper peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. This ensures accurate chemical shift calibration.[2]

  • Filtration: To remove any suspended particles that can disrupt magnetic field homogeneity and cause peak broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part 2: Data Acquisition

Acquisition parameters are chosen to maximize resolution and signal-to-noise while minimizing experimental time.[3]

  • Instrument Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, resulting in sharp, symmetrical peaks.[1]

  • Setting Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient for a 1D ¹H spectrum.[4]

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 13 ppm for organic molecules.[3]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[5]

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for longitudinal relaxation of the protons, ensuring that peak integrations are quantitative.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.[5]

  • Receiver Gain (RG): Use an automated procedure ('rga') to set the receiver gain. This amplifies the signal appropriately without causing clipping, which would distort the data.[5]

  • Acquisition: Start the experiment. The resulting Free Induction Decay (FID) signal is then stored.

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat.

    • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.7 mL Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire FID (Lock, Shim, Set Params) Filter->Acquire Process Process Data (FT, Phase, Baseline Correct) Acquire->Process Analyze Analyze Spectrum (Reference, Integrate, Assign) Process->Analyze

Caption: Workflow for NMR sample preparation and analysis.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound is a composite of signals from its two aromatic rings and the linking methylene and methyl groups. The following table summarizes the expected signals. The analysis is based on established substituent effects and data from comparable molecules.[6][7]

LabelAssigned ProtonsApprox. δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
HₐProtons 2, 6~7.85Doublet (d)2HJₐᵦ ≈ 8.5
HᵦProtons 3, 5~7.05Doublet (d)2HJᵦₐ ≈ 8.5
H꜀Methylene (-O-CH₂ -Ar)~5.10Singlet (s)2H-
HₔProton 6'~7.40Doublet (d)1HJₔₑ ≈ 7.5
Hₑ, H𝒻, H₉Protons 3', 4', 5'~7.25Multiplet (m)3H-
HₕMethyl (-CH₃ )~2.35Singlet (s)3H-
NH₂Amide (-CONH₂ )~7.90, ~7.30Broad Singlets (br s)2H-
Detailed Peak-by-Peak Analysis (in DMSO-d₆)
  • δ ~7.90 and ~7.30 (2H, two broad singlets, NH₂): The two protons of the primary amide group are diastereotopic due to restricted rotation around the C-N bond and often appear as two separate broad signals. Their chemical shift is variable and depends on concentration and temperature. In DMSO-d₆, they are clearly observable.

  • δ ~7.85 (2H, doublet, Hₐ): These two equivalent protons are on the benzamide ring, ortho to the electron-withdrawing carbonyl group. This deshielding effect shifts them significantly downfield.[8] They appear as a doublet due to coupling with their neighbors, Hᵦ.

  • δ ~7.40 (1H, doublet, Hₔ): This proton is on the 2-methylphenyl ring. It is ortho to the methylene bridge and is expected to be the most downfield of this ring's protons, though its exact position can vary. It couples with the adjacent Hₑ proton.

  • δ ~7.25 (3H, multiplet, Hₑ, H𝒻, H₉): These three protons on the 2-methylphenyl ring often overlap, creating a complex multiplet in the typical aromatic region.

  • δ ~7.05 (2H, doublet, Hᵦ): These two equivalent protons are ortho to the electron-donating ether oxygen. The oxygen's lone pairs increase electron density at the ortho (and para) positions via resonance, shielding these protons and shifting them upfield relative to benzene (7.36 ppm).[6][9] They are split into a doublet by Hₐ.

  • δ ~5.10 (2H, singlet, H꜀): This singlet corresponds to the two equivalent benzylic protons of the methylene bridge. They are deshielded by the adjacent oxygen atom and the aromatic ring. The signal is a singlet as there are no adjacent protons to couple with.

  • δ ~2.35 (3H, singlet, Hₕ): This upfield singlet is characteristic of the methyl group attached to the aromatic ring. The three protons are equivalent and have no adjacent protons, hence they appear as a singlet.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectrum, we compare it to the spectra of its simpler building blocks. This comparison highlights how the electronic properties of substituents dictate the chemical shifts of aromatic protons.

CompoundH (ortho to -CONH₂)H (ortho to -OR)H (ortho to -CH₃)Benzylic CH₂Methyl CH₃Methoxy OCH₃
Target Molecule ~7.85 ~7.05 ~7.40 ~5.10 ~2.35 -
Benzamide[10]~7.93-----
Anisole[11]-~6.88---~3.75
2-Methylbenzyl Alcohol[12][13]--~7.30~4.61~2.32-
  • Benzamide Ring Protons (Hₐ, Hᵦ): The chemical shifts of Hₐ (~7.85 ppm) and Hᵦ (~7.05 ppm) in the target molecule are very similar to those in 4-methoxybenzamide (~7.89 ppm and ~6.99 ppm respectively).[14] This demonstrates that the electronic environment of the benzamide ring is primarily dictated by the directly attached amide and ether groups, with the 2-methylphenyl group having a negligible long-range effect. The Hₐ protons are significantly downfield compared to benzene (7.36 ppm) due to the deshielding carbonyl group, while the Hᵦ protons are upfield due to the shielding ether oxygen.

  • 2-Methylphenyl Ring and Methylene Protons (H꜀, Hₔ-Hₕ): The signals for this fragment are comparable to those in 2-methylbenzyl alcohol.[12][13] The benzylic protons H꜀ (~5.10 ppm) are shifted further downfield than in 2-methylbenzyl alcohol (~4.61 ppm). This is because in the target molecule, the methylene group is part of an ether linkage (-O-CH₂-Ar), which is slightly more deshielding than the alcohol linkage (-OH) in the reference compound.[15][16] The methyl (Hₕ) and aromatic protons (Hₔ-H₉) remain in very similar positions, confirming this part of the structure.

Confirmation with Advanced Techniques: The Nuclear Overhauser Effect (NOE)

While the 1D spectrum provides strong evidence for the structure, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can offer definitive proof by identifying protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[17][18] The NOE is the transfer of nuclear spin polarization between nuclei through space.[19][20]

For this compound, the most diagnostic NOE correlation would be between the benzylic protons (H꜀) and the protons on the 2-methylphenyl ring.

Caption: Expected NOE correlation between H꜀ and Hₔ.

Irradiating the benzylic proton signal (H꜀) at ~5.10 ppm would lead to an enhancement of the signal for the Hₔ proton at ~7.40 ppm, as these are spatially proximate. This observation would unambiguously confirm the connectivity and conformation around the ether linkage.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and can be fully assigned through a logical analysis of chemical shifts, multiplicities, and integration values. The spectrum is dominated by two distinct aromatic patterns: a classic AX system for the 1,4-disubstituted benzamide ring and a more complex multiplet for the 1,2-disubstituted phenyl ring. A comparative analysis with simpler molecules like benzamide, anisole, and 2-methylbenzyl alcohol confirms the powerful influence of electron-donating and electron-withdrawing substituents on proton chemical shifts. Advanced techniques such as NOESY can provide further, definitive evidence for the proposed structure by mapping through-space interactions. This comprehensive approach ensures a confident and accurate structural elucidation, a critical step in any chemical research or development workflow.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Benzyloxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for this purpose. The fragmentation patterns observed in MS/MS spectra provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of 4-(benzyloxy)benzamide derivatives, providing insights into their gas-phase chemistry and a framework for the structural confirmation of this important class of compounds.

The Foundational Fragmentation of the 4-(Benzyloxy)benzamide Scaffold

The 4-(benzyloxy)benzamide core structure presents several key bonds susceptible to cleavage under CID conditions. Understanding the fragmentation of the unsubstituted parent compound is crucial for interpreting the spectra of its more complex derivatives. Typically, under electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion selected for fragmentation.

The primary sites of fragmentation for protonated 4-(benzyloxy)benzamide are the benzylic C-O bond, the amide C-N bond, and the aryl C-C bonds. The relative abundance of the resulting fragment ions will be influenced by the stability of the ions and neutral losses.

The mass spectrum of benzamide itself shows a characteristic loss of NH₂ to form a stable benzoyl cation, which can then lose CO to yield a phenyl cation[1]. For 4-(benzyloxy)benzamide, we can anticipate a more complex pattern due to the presence of the benzyloxy group.

Key Fragmentation Pathways

  • Cleavage of the Benzylic Ether Bond: A dominant fragmentation pathway for compounds containing a benzyl ether moiety is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation. This is a common fragmentation pattern observed for compounds with a benzyl group[2]. The other part of the molecule would form a 4-hydroxybenzamide radical cation.

  • Amide Bond Cleavage: The amide bond is robust; however, it can be fragmented under CID conditions[3]. Cleavage of the C-N bond can occur, leading to the formation of a 4-(benzyloxy)benzoyl cation. This cation can then undergo further fragmentation.

  • Fragmentation of the Benzoyl Moiety: Following the initial fragmentation, the resulting ions can undergo further dissociation. For instance, the 4-(benzyloxy)benzoyl cation can lose a CO molecule, a characteristic fragmentation of benzoyl compounds.

To visualize these primary fragmentation pathways, consider the following diagram:

M [M+H]⁺ 4-(Benzyloxy)benzamide F1 Tropylium Ion (m/z 91) M->F1 Benzylic Cleavage F2 4-Hydroxybenzamide radical cation M->F2 Benzylic Cleavage F3 4-(Benzyloxy)benzoyl cation M->F3 Amide C-N Cleavage F4 [M+H - NH₃]⁺ M->F4 Loss of Ammonia

Figure 1: Primary fragmentation pathways of protonated 4-(benzyloxy)benzamide.

The Influence of Substituents on Fragmentation Patterns

The presence of substituents on either of the aromatic rings can significantly alter the fragmentation pathways and the relative intensities of the fragment ions. These effects are primarily governed by the electron-donating or electron-withdrawing nature of the substituents.

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH₃) or hydroxyl (-OH) groups are electron-donating. When present on the benzyloxy ring, they can stabilize the tropylium ion, potentially increasing the abundance of the corresponding substituted tropylium ion. For example, a methoxy group on the benzyloxy ring would lead to a fragment at m/z 121.

If an EDG is present on the benzamide ring, it can influence the cleavage of the amide bond. For instance, the mass spectrum of 4-methoxybenzamide shows a strong molecular ion peak and fragments corresponding to the loss of NH₂ and subsequent loss of CO.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as a nitro group (-NO₂), can have the opposite effect. An EWG on the benzyloxy ring would destabilize the corresponding tropylium ion, potentially suppressing the benzylic cleavage pathway.

When an EWG is on the benzamide ring, it can influence the charge localization and subsequent fragmentation. For example, in 4-nitrobenzamide, the fragmentation is directed by the nitro group, often leading to characteristic losses of NO, NO₂, and other small neutral molecules.

Comparative Analysis of Substituted 4-(Benzyloxy)benzamide Derivatives

To illustrate the impact of substituents, let's compare the expected major fragment ions for three hypothetical derivatives: the unsubstituted, a methoxy-substituted, and a nitro-substituted 4-(benzyloxy)benzamide.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment 1 (Benzylic Cleavage)Key Fragment 2 (Amide Cleavage)Other Characteristic Fragments
4-(Benzyloxy)benzamide 228.1m/z 91 (Tropylium ion)m/z 211 ([M+H - NH₃]⁺)m/z 121 (4-hydroxybenzoyl cation)
4-(Benzyloxy)-3-methoxybenzamide 258.1m/z 91 (Tropylium ion)m/z 241 ([M+H - NH₃]⁺)m/z 151 (4-hydroxy-3-methoxybenzoyl cation)
4-(4-Nitrobenzyloxy)benzamide 273.1m/z 136 (Nitro-tropylium ion)m/z 256 ([M+H - NH₃]⁺)m/z 121 (4-hydroxybenzoyl cation)

Note: The m/z values are nominal and will vary slightly based on the exact mass.

The fragmentation of 4-(benzyloxy)-3-methoxybenzamide would likely still show a prominent tropylium ion at m/z 91, with the charge being retained on the unsubstituted benzyl group. The benzoyl portion would yield a stable cation at m/z 151.

For 4-(4-nitrobenzyloxy)benzamide, the fragmentation could be directed by the nitro group. The benzylic cleavage might lead to a nitro-substituted tropylium ion at m/z 136.

The following diagram illustrates a plausible fragmentation pathway for a substituted derivative, in this case, 4-(benzyloxy)-3-methoxybenzamide.

M [M+H]⁺ 4-(Benzyloxy)-3-methoxybenzamide (m/z 258) F1 Tropylium Ion (m/z 91) M->F1 Benzylic Cleavage F2 4-Hydroxy-3-methoxybenzamide radical cation M->F2 Benzylic Cleavage F3 4-(Benzyloxy)-3-methoxybenzoyl cation (m/z 241) M->F3 Amide C-N Cleavage F4 [M+H - NH₃]⁺ M->F4 Loss of Ammonia F5 4-Hydroxy-3-methoxybenzoyl cation (m/z 151) F3->F5 Loss of C₇H₇

Figure 2: Proposed fragmentation pathway for 4-(benzyloxy)-3-methoxybenzamide.

Experimental Protocol for MS/MS Analysis

To obtain high-quality and reproducible fragmentation data for 4-(benzyloxy)benzamide derivatives, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Acidify the sample solution with 0.1% formic acid to promote protonation in positive ion mode ESI.

2. Liquid Chromatography (LC) Parameters (Optional but Recommended):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

  • MS Scan Range: m/z 50-500.

4. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target compound.

  • Collision Gas: Argon.

  • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions.

  • MS/MS Scan Range: m/z 50 to the precursor m/z.

This protocol provides a robust starting point for the analysis of 4-(benzyloxy)benzamide derivatives. Optimization of the parameters, particularly the collision energy, will be necessary to obtain the most informative spectra for each specific compound.

Conclusion

The mass spectrometric fragmentation of 4-(benzyloxy)benzamide derivatives is characterized by several key pathways, including benzylic ether cleavage and amide bond scission. The resulting fragmentation patterns are highly informative and can be used for the confident structural elucidation of these compounds. The presence and nature of substituents on the aromatic rings play a critical role in directing the fragmentation, providing an additional layer of structural information. By systematically analyzing these fragmentation patterns, researchers can gain deep insights into the molecular structure of novel 4-(benzyloxy)benzamide derivatives, accelerating the pace of drug discovery and development.

References

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Safety Operating Guide

Personal protective equipment for handling 4-[(2-Methylphenyl)methoxy]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Unknown Potency" Principle

As researchers, we often handle novel ligands like 4-[(2-Methylphenyl)methoxy]benzamide (a substituted benzamide derivative) before comprehensive toxicological datasets exist.[1] In the absence of a substance-specific Occupational Exposure Limit (OEL), you must rely on Structure-Activity Relationship (SAR) analysis.[1]

The Scientific Logic for Elevated PPE: Benzamide derivatives are frequently pharmacologically active, serving as scaffolds for PARP inhibitors, histone deacetylase (HDAC) inhibitors, and antipsychotics.[1] Consequently, this compound must be managed under Control Banding Level 3 (Potent Compound) protocols until specific toxicology proves otherwise.[1]

  • Primary Hazard: Bioactive dust inhalation and potential genotoxicity (common in benzamide analogs).[1]

  • Secondary Hazard: Dermal absorption of solutions (organic solvents facilitate entry).[1]

  • Operational Directive: Treat as a suspected reproductive toxin and mutagen (H341/H360 surrogate classification).[1]

The PPE Matrix: Layered Defense System

Personal Protective Equipment (PPE) is your last line of defense, effective only when Engineering Controls (fume hoods) fail.[1] The following matrix is non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneComponentTechnical Specification (Requirement)Scientific Rationale
Ocular Safety GogglesANSI Z87.1+ Impact/Splash Rated (Unvented or Indirect Vent).[1]Standard safety glasses fail against airborne dust migration and solvent splashes during dissolution.[1]
Dermal (Hand) Double GlovingInner: Nitrile (4 mil).Outer: Extended-cuff Nitrile (>5 mil) or Laminate (Silver Shield®) for solutions.[1]Substituted benzamides can permeate thin nitrile.[1] The "air gap" between layers reduces diffusion velocity.[1]
Respiratory RPEN95/P2 (Minimum) for closed transfer.P100/P3 Half-Mask for open weighing outside an isolator.[1]Micronized benzamide dusts are highly dispersible.[1] HEPA filtration captures 99.97% of particulates >0.3 microns.[1]
Body Lab CoatTyvek® or Polypropylene (Disposable) with elastic cuffs.[1]Cotton coats trap dust in fibers, creating a secondary exposure source in "clean" areas (e.g., offices).[1]

Operational Logic & Decision Workflow

The selection of PPE is dynamic, based on the physical state of the chemical.[1] The following decision tree illustrates the required safety posture.

PPE_Decision_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Form Solid / Powder Form State_Check->Solid_Form Dry Solution_Form Dissolved in Organic Solvent (DMSO/DCM) State_Check->Solution_Form Wet Weighing Activity: Weighing / Transfer Solid_Form->Weighing Synthesis Activity: Synthesis / Extraction Solution_Form->Synthesis Controls_Solid Engineering Control: Class II BSC or Static-Free Hood Weighing->Controls_Solid PPE_Solid PPE Requirement: Double Nitrile + P100 Mask + Tyvek Sleeves Controls_Solid->PPE_Solid Controls_Liquid Engineering Control: Chemical Fume Hood Synthesis->Controls_Liquid PPE_Liquid PPE Requirement: Laminate Gloves (Barrier) + Splash Goggles Controls_Liquid->PPE_Liquid

Figure 1: Operational decision logic for PPE selection based on physical state. Note that "Wet" handling prioritizes permeation resistance, while "Dry" handling prioritizes particulate filtration.[1]

Critical Protocol: High-Potency Weighing Procedure

Objective: Transfer solid this compound from stock bottle to reaction vessel without generating inhalable dust.

Pre-Requisites:

  • Calibrated balance inside a certified Fume Hood or Powder Containment Hood.[1]

  • Static Control: Use an ionizing bar or anti-static gun (benzamides are often static-prone, causing particle scattering).[1]

Step-by-Step Methodology:

  • Donning Sequence (The "Clean-to-Dirty" Flow):

    • Put on disposable Tyvek lab coat.[1]

    • Don inner nitrile gloves (tucked under coat cuffs).[1]

    • Don outer extended-cuff gloves (over coat cuffs).[1]

    • Self-Validation Check: Inspect gloves for micro-tears by inflating them with air before donning.[1]

  • The "Wet-Wipe" Barrier:

    • Place a solvent-soaked (ethanol) Kimwipe on the balance floor surrounding the weigh boat.[1]

    • Mechanism:[1][2][3] Any stray particles falling during transfer will adhere to the wet surface rather than becoming airborne aerosols.[1]

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas; this eliminates cross-contamination risks.[1]

    • After weighing, wipe the exterior of the stock bottle with a damp tissue before returning it to storage.[1]

  • Doffing (The Critical Failure Point):

    • Crucial Step: Remove outer gloves inside the fume hood and dispose of them as hazardous waste immediately.[1]

    • Do not touch the sash handle or light switches with outer gloves.[1]

    • Remove inner gloves only after leaving the immediate work zone.[1]

Waste Management & Deactivation

Benzamides are generally stable but must be destroyed to prevent environmental accumulation.[1]

  • Solid Waste: Collect all contaminated PPE, weigh boats, and wipes in a dedicated "Cytotoxic/Biohazard" solid waste bin (often yellow or clearly labeled).[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the co-solvent.[1]

  • Destruction: Incineration is the only validated method for complete destruction of the benzamide core.[1] Do not autoclave (insufficient temperature for chemical degradation).[1]

References & Authoritative Sources

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (2023).[1] Compound Summary: Benzamide Derivatives. National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132).

  • SafeWork NSW. (2023).[1] Handling Potent Compounds in the Pharmaceutical Industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.